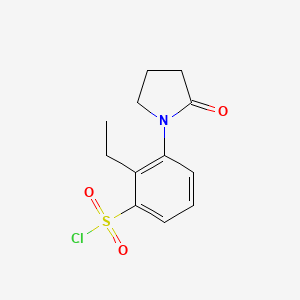
2-Ethyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C12H14ClNO3S and a molecular weight of 287.76 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring attached to a benzene sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride typically involves the reaction of 2-ethylbenzenesulfonyl chloride with 2-oxopyrrolidine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonyl hydrides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Sulfonyl Hydrides: Formed by reduction.
Aplicaciones Científicas De Investigación
2-Ethyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules . The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages with amines or alcohols, respectively. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of the pyrrolidinone ring.
Uniqueness
2-Ethyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride is unique due to the presence of both the ethyl group and the pyrrolidinone ring, which confer specific reactivity and properties. This combination makes it particularly useful in applications requiring selective modification of molecules.
Propiedades
Fórmula molecular |
C12H14ClNO3S |
|---|---|
Peso molecular |
287.76 g/mol |
Nombre IUPAC |
2-ethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H14ClNO3S/c1-2-9-10(14-8-4-7-12(14)15)5-3-6-11(9)18(13,16)17/h3,5-6H,2,4,7-8H2,1H3 |
Clave InChI |
HWGYDHWZLGAKTB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1S(=O)(=O)Cl)N2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


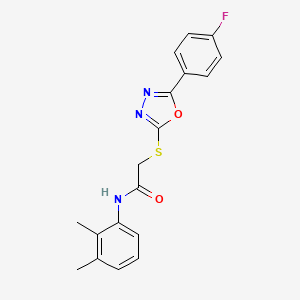
![3-Amino-4-(2-chlorophenyl)-N-(4-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11784332.png)
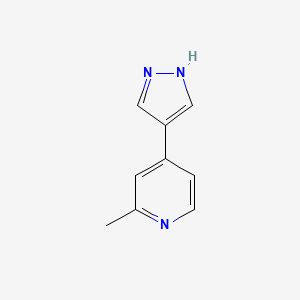
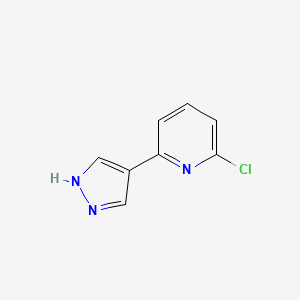



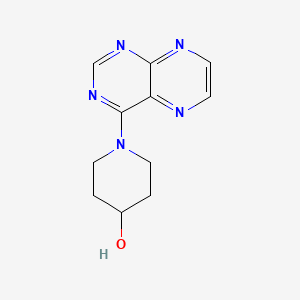
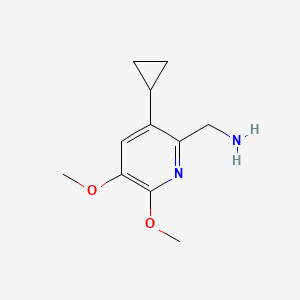
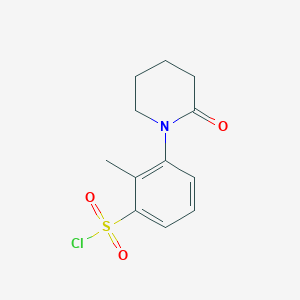
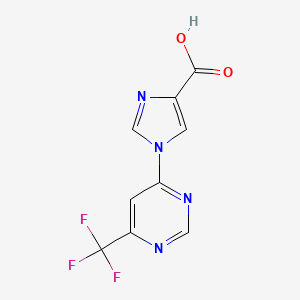
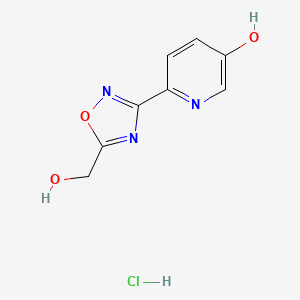
![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11784431.png)

